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Compound of Interest

4-methyl-3-oxo-N-
Compound Name: _
phenylpentanamide

Cat. No.: B016957

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the
synthesis of various pharmaceuticals. The document presents available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for these analytical techniques.

Chemical Structure and Properties

IUPAC Name: 4-methyl-3-oxo-N-phenylpentanamide CAS Number: 124401-38-3[1]
Molecular Formula: C12H1sNO2[1] Molecular Weight: 205.25 g/mol [1]

Property Value Source
Appearance Yellow oil or light brown solid [2][3]
Boiling Point 384.4 °C at 760 mmHg [2]
Density 1.103 g/cm3 [2]
N Slightly soluble in DMSO and
Solubility [2]
Methanol
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure
of a compound. Below are the available *H and 13C NMR data for 4-methyl-3-0xo-N-
phenylpentanamide.

IH NMR (Proton NMR) Data

A Master's thesis from the Massachusetts Institute of Technology reports the following *H NMR
data for 4-methyl-3-o0xo-N-phenylpentanamide, synthesized using microwave conditions and
isolated as a light brown solid.[3]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.23 s 1H -NH (Amide proton)
7.52-7.57 m 2H Aromatic protons
7.28-7.34 m 2H Aromatic protons
7.08-7.13 tt, J=6.8 Hz 1H Aromatic proton

Note: The specific aromatic proton assignments were not provided in the source.
13C NMR (Carbon-13 NMR) Data

A patent for the preparation of Atorvastatin calcium provides the 3C NMR spectrum of 4-
methyl-3-oxo-N-phenylpentanamide in deuterated dimethyl sulfoxide (DMSO-de).[4]

Detailed peak assignments for the 13C NMR spectrum are not available in the cited source.

Infrared (IR) Spectroscopy

At present, specific experimental IR spectral data for 4-methyl-3-oxo-N-phenylpentanamide
has not been located in the searched literature. However, based on the functional groups
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present in the molecule (amide, ketone, aromatic ring), the following characteristic absorption
bands can be predicted:

Functional Group Expected Wavenumber (cm—?)
N-H stretch (amide) 3350-3180
C=0 stretch (amide I) 1680-1630
N-H bend (amide II) 1640-1550
C=0 stretch (ketone) 1725-1705
C=C stretch (aromatic) 1600-1450
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 3000-2850

Mass Spectrometry (MS)

Specific mass spectrometry data for 4-methyl-3-oxo-N-phenylpentanamide is not readily
available in the reviewed literature. The expected molecular ion peak [M]* would be at an m/z
of approximately 205, corresponding to the molecular weight of the compound. Fragmentation
patterns would likely involve the loss of the isobutyryl group, the phenylamino group, and other
characteristic fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of organic compounds.

NMR Spectroscopy Protocol

Sample Preparation:

» Dissolve 5-10 mg of 4-methyl-3-oxo-N-phenylpentanamide in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or acetone-ds) in an NMR tube.
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.

Instrumentation and Data Acquisition:
e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

e For 'H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of
scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e For 3C NMR, a spectral width of 0-220 ppm is typically used, with proton decoupling to
simplify the spectrum. A larger number of scans is usually required compared to *H NMR.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

o For a liquid sample, a thin film can be prepared by placing a drop of the compound between
two KBr or NaCl plates.

o For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample
with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a Nujol mull can
be prepared.

Instrumentation and Data Acquisition:
e Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
e Scan the sample over a wavenumber range of 4000-400 cm™1,

e Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

Mass Spectrometry (MS) Protocol

Sample Introduction and lonization:
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« Introduce the sample into the mass spectrometer via a suitable method such as direct
infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

o Utilize an appropriate ionization technique, such as Electron lonization (El) or Electrospray
lonization (ESI).

Data Acquisition:
e Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

e Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation
patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of an organic compound like 4-methyl-3-oxo-N-phenylpentanamide.

Spectroscopic Analysis

Synthesis & Purification Data Interpretation & Structure Elucidation

Synthesis of ) Purification

»| Spectral Data . .
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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